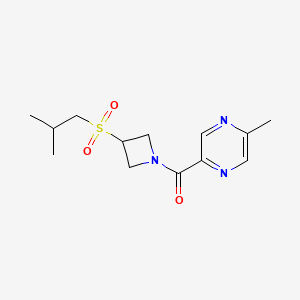

5-氯-1-(2,2-二氟乙基)-4-硝基-1H-吡唑

描述

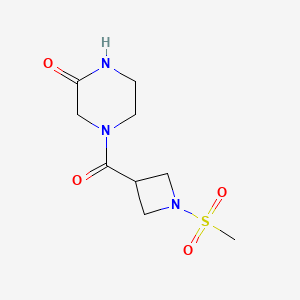

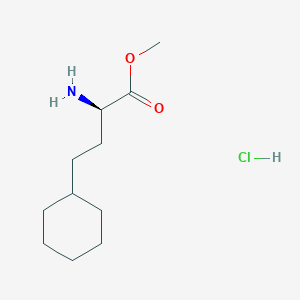

5-Chloro-1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole, commonly referred to as 5-Cl-DFP, is a synthetic compound with a wide variety of applications in scientific research. It is a heterocyclic compound containing a five-membered ring with one nitrogen and one chlorine atom. 5-Cl-DFP is a white crystalline solid with a melting point of 160-161°C and a molecular weight of 211.56 g/mol. It is soluble in water, methanol, ethanol, and acetone, and is slightly soluble in chloroform.

科学研究应用

区域选择性和引导 C-H 活化

Iaroshenko 等人 (2014) 的一项研究开发了一种通过过渡金属催化的芳基化对 5-芳基-4-硝基-1H-吡唑进行区域选择性方法,突出了吡唑支架在药理学研究中的功能化潜力。该方法为设计具有增强生物活性的基于吡唑的化合物开辟了新途径 [Iaroshenko 等人,2014]

钯催化的直接芳基化

Yan 等人 (2012) 证明使用氯基团作为吡唑 C5 上的临时保护,可以合成以前无法获得的 4-芳基化吡唑。该策略确保了完全的区域选择性和高产率,表明在开发用于各种应用的新型吡唑衍生物方面具有显着潜力 [Yan 等人,2012]

用于增溶的纳米技术方法

Alfei 等人 (2022) 探索了两种纳米技术策略来提高抗增殖吡唑衍生物的水溶性,证明了在没有有害溶剂或有毒添加剂的情况下显着提高了溶解度。这些发现对于吡唑衍生物在癌症治疗中的临床适用性至关重要 [Alfei 等人,2022]

高能材料设计

Yin 等人 (2015) 将多种功能化引入吡唑骨架,创造了一系列新的高能量密度材料。这项工作强调了硝胺吡唑在设计具有良好性能和增强稳定性的先进高能材料中的潜力 [Yin 等人,2015]

化学合成和功能化

Savosik 等人 (2006) 报告了 5-氯-4-硝基-1H-吡唑与各种酯的反应,导致形成功能化的吡唑衍生物。这项研究表明了吡唑化合物在合成一系列功能分子以用于进一步化学研究方面的多功能性 [Savosik 等人,2006]

属性

IUPAC Name |

5-chloro-1-(2,2-difluoroethyl)-4-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClF2N3O2/c6-5-3(11(12)13)1-9-10(5)2-4(7)8/h1,4H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLLGTVOSJLGPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1[N+](=O)[O-])Cl)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClF2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2843368.png)

![N-[[3-(1,3-Oxazol-5-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2843370.png)

![N-(3-chlorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2843375.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B2843380.png)

![3-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2843386.png)

![3-hydroxy-N-{4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide](/img/structure/B2843387.png)